molecular formula C14H8FNO3 B6376677 4-(5-Carboxy-2-fluorophenyl)-2-cyanophenol CAS No. 1261889-71-7

4-(5-Carboxy-2-fluorophenyl)-2-cyanophenol

Cat. No.: B6376677
CAS No.: 1261889-71-7
M. Wt: 257.22 g/mol
InChI Key: NOKULFHXPMXOAE-UHFFFAOYSA-N
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Description

4-(5-Carboxy-2-fluorophenyl)-2-cyanophenol is a chemical compound with a unique structure that includes a carboxylic acid group, a fluorine atom, and a cyanophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Carboxy-2-fluorophenyl)-2-cyanophenol typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable aromatic precursor, followed by the introduction of the carboxylic acid and cyanophenol groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(5-Carboxy-2-fluorophenyl)-2-cyanophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom and cyanophenol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(5-Carboxy-2-fluorophenyl)-2-cyanophenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-Carboxy-2-fluorophenyl)-2-cyanophenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, leading to conformational changes that reduce their activity. The compound’s fluorine atom can enhance its binding affinity and specificity for certain targets, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Carboxy-2-fluorophenyl)benzoic acid
  • 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid
  • 4-(5-Carboxy-2-fluorophenyl)phenol

Uniqueness

4-(5-Carboxy-2-fluorophenyl)-2-cyanophenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-cyano-4-hydroxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-12-3-1-9(14(18)19)6-11(12)8-2-4-13(17)10(5-8)7-16/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKULFHXPMXOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684872
Record name 3'-Cyano-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-71-7
Record name 3'-Cyano-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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